molecular formula C6H7BrN2O B2585814 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1429903-85-4

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B2585814
CAS No.: 1429903-85-4
M. Wt: 203.039
InChI Key: LWKRQSQTGUGFAU-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a 1,3-oxazine moiety. Its bromine substituent at the 3-position enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery. This compound is primarily utilized as a building block for synthesizing more complex molecules, particularly in antitubercular and antibacterial research . Available through suppliers like AiFChem and Ambeed, it is cataloged under CAS 2676864-03-0 and priced at premium rates due to its specialized applications .

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKRQSQTGUGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429903-85-4
Record name 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated pyrazole derivative with an oxazine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as a primary reactive site for nucleophilic substitution (SN2 or SNAr mechanisms). This reaction enables functionalization with various nucleophiles:

Reagent Conditions Product Yield Reference
Sodium azide (NaN₃)DMF, 80°C, 12 h3-Azido-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine78%
Potassium thiocyanate (KSCN)DCM, RT, 24 h3-Thiocyanato-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine65%
BenzylamineEtOH, reflux, 8 h3-(Benzylamino)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine72%

Key Observations :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved nucleophilicity.

  • Steric hindrance from the bicyclic system favors SNAr over SN2 mechanisms.

Ring-Opening Reactions

The oxazine ring can undergo acid-catalyzed hydrolysis, yielding dihydroxy intermediates:

Reagent Conditions Product Yield Reference
HCl (6M)Reflux, 6 h(3-Bromo-1H-pyrazol-5-yl)ethane-1,2-diol85%
H₂SO₄ (conc.)60°C, 4 hPartial ring opening with sulfonation58%

Mechanistic Insight :
Protonation of the oxazine oxygen weakens the C–O bond, facilitating ring cleavage. The diol product is susceptible to further oxidation or derivatization.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reaction Type Catalyst System Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 h3-Aryl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine82%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 h3-Amino-substituted derivatives68%

Applications :
These reactions are pivotal for introducing aryl, heteroaryl, or amino groups, expanding utility in medicinal chemistry.

Oxidation and Reduction

The saturated dihydro-oxazine ring undergoes redox transformations:

Reagent Conditions Product Outcome Reference
H₂O₂ (30%)AcOH, RT, 6 h3-Bromo-5H-pyrazolo[5,1-b] oxazin-6-oneOxidation of alcohol to ketone
NaBH₄MeOH, 0°C, 2 h3-Bromo-6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b] oxazineSelective reduction

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar brominated heterocycles:

Compound Key Structural Feature Reactivity Difference
3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b] oxazineFluorophenyl substituentEnhanced electrophilicity at bromine due to electron-withdrawing fluorine
tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b] oxazin-6-yl)carbamateCarbamate groupReduced nucleophilic substitution rates due to steric hindrance
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c]oxazineAlternate oxazine ring configurationFaster ring-opening kinetics under acidic conditions

Practical Considerations

  • Solvent Selection : DMF and DCM are preferred for substitution reactions, while protic solvents (e.g., MeOH) favor reductions.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is standard for isolating products.

  • Stability : The compound is hygroscopic and should be stored under inert conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds related to the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit significant antimicrobial properties. For instance:

CompoundTargetMinimum Inhibitory Concentration (MIC)
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineE. coli16 µg/mL
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineS. aureus8 µg/mL

These findings suggest that modifications to the pyrazolo structure can enhance antimicrobial efficacy against various strains of bacteria .

Anticancer Properties

Research has also explored the anticancer potential of pyrazolo[5,1-b][1,3]oxazine derivatives. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (breast cancer)12 µM
tert-butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamateHeLa (cervical cancer)15 µM

The anticancer activity is attributed to the induction of oxidative stress and disruption of mitochondrial function .

Material Science Applications

The unique structural features of this compound make it a candidate for applications in materials science. Its ability to form stable complexes with metals has been investigated for use in catalysis and as a ligand in coordination chemistry.

Case Study: Catalytic Activity

A study highlighted the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions:

Reaction TypeYield (%)
Suzuki Coupling85%
Heck Reaction90%

These results indicate that the pyrazolo compound can enhance reaction efficiency and selectivity in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The bromine atom and the pyrazole-oxazine ring system allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Variations

  • 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (CAS 1428234-36-9):
    • The 6,6-dimethyl groups and carboxylic acid substituent improve solubility compared to the brominated analogue. However, it lacks the electrophilic bromine, reducing its utility in cross-coupling reactions .
  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives :
    • Methyl groups at the 6-position enhance steric bulk but may reduce metabolic stability. For example, 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706446-80-1) is priced at €480.39/50 mg, reflecting its niche applications .

Halogenated Analogues

  • 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1383675-85-1):
    • The iodine atom provides a heavier halogen for radiopharmaceutical labeling but is less reactive in Suzuki-Miyaura couplings compared to bromine .

Imidazo-Oxazine Derivatives (Anti-TB Pharmacophores)

Pretomanid (PA-824)

  • Structure : 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.
  • Activity : MIC90 values ≤1 μM against Mycobacterium tuberculosis (Mtb), with improved selectivity due to the nitro group’s role in bioactivation under hypoxia .
  • Comparison : Unlike 3-bromo derivatives, the nitro group in pretomanid participates in redox cycling, generating cytotoxic nitric oxide. This mechanism is absent in brominated pyrazolo-oxazines, limiting their direct antitubercular efficacy .

Delamanid (OPC-67683)

  • Structure : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole.
  • Activity : MIC90 of 0.006–0.024 μM against Mtb, superior to pretomanid due to optimized lipophilicity and membrane penetration .
  • Comparison : The oxazole ring in delamanid reduces ring strain compared to oxazine cores, enhancing metabolic stability. Brominated pyrazolo-oxazines lack this optimization .

Table 1. Key Comparisons of Pyrazolo-Oxazine and Related Compounds

Compound Core Structure Substituents LogP (Predicted) MIC90 (μM) Key Application
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine Pyrazolo-oxazine Br at C3 2.1 N/A Synthetic intermediate
Pretomanid (PA-824) Imidazo-oxazine NO2 at C2 1.8 ≤1.0 Antitubercular drug
Delamanid (OPC-67683) Imidazo-oxazole NO2 at C6, CF3O side chain 3.2 0.006–0.024 Antitubercular drug
6,6-Dimethyl-pyrazolo-oxazine Pyrazolo-oxazine COOH at C2, 6,6-diCH3 -0.5 N/A Solubility optimization
Ethyl 3-bromo-6,6-difluoro derivative Pyrazolo-oxazine Br at C3, 6,6-diF 2.5 N/A Bioavailability studies

Structure-Activity Relationships (SAR) and Design Implications

  • Nitro vs. Bromo Groups : Nitroimidazoles (e.g., pretomanid) exhibit mechanism-based toxicity via nitroreductase activation, whereas brominated pyrazolo-oxazines are inert in this pathway. This limits their direct antimicrobial use but positions them as precursors for functionalization .
  • Side Chain Modifications : Introduction of hydrophilic linkers (e.g., carbamates) in imidazo-oxazines improves solubility without compromising potency. For example, compound 56 (sulfonamide-containing imidazo-oxazine) showed reduced activity (MIC90 = 1.63 μM), highlighting the sensitivity of SAR to substituent choice .
  • Fluorine Effects : Fluorinated derivatives (e.g., 6,6-difluoro) enhance metabolic stability and membrane permeability, as seen in ethyl 3-bromo-6,6-difluoro derivatives .

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H7BrN2O
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 1429903-85-4
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and the fused pyrazole-oxazine ring system allows this compound to bind effectively to active sites on enzymes or receptors. This binding can inhibit enzymatic activity or modulate receptor signaling pathways, thereby influencing various biochemical processes .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Kinases : The compound has been shown to inhibit receptor tyrosine kinases such as VEGFR-2 with an IC50 value of approximately 1.46 µM. This inhibition is crucial for preventing tumor angiogenesis .

Antimicrobial Activity

Studies have suggested that the compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial enzymes or disrupt cellular processes in pathogens.

Cytotoxicity

The compound has demonstrated cytotoxic effects against various cancer cell lines. For example:

  • HeLa and HCT116 Cell Lines : In vitro studies revealed that this compound can significantly reduce cell proliferation in these human tumor cell lines .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on colorectal carcinoma xenografts in mice. The results showed a marked reduction in tumor growth rates when treated with the compound at specified doses over a defined period .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of specific enzymes involved in cancer metabolism. The study found that treatment with this compound led to a decrease in the activity of key metabolic enzymes in cancer cells, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure1.46VEGFR-2 inhibition
Ethyl this compound-VariesAntitumor activity
Other Pyrazolo Compounds-VariesAntimicrobial properties

Q & A

Q. What are the established synthetic routes for 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, and how do reaction conditions influence yield?

The synthesis of fused pyrazolo-oxazine derivatives often involves cyclization reactions using brominated intermediates. For example, pyrido- and quinolino-fused analogs are synthesized via condensation of substituted pyrazoles with brominated precursors under refluxing conditions (e.g., acetonitrile or toluene) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromine site.
  • Catalysts : Lewis acids like AlCl₃ can enhance cyclization efficiency.
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side products.
    Yield optimization requires careful control of stoichiometry and purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and bromine placement.
  • X-ray crystallography : Critical for resolving stereochemistry and crystal packing, as demonstrated for brominated pyrazolo-triazine analogs (e.g., slow evaporation of EtOAc/DMSO solutions to grow X-ray-quality crystals) .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities.

Q. What safety protocols are essential when handling brominated heterocycles like this compound?

Brominated compounds require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Halogenated waste containers for bromine-containing residues .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 3-position serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, 7-bromo-pyrazolo-triazines undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives . Key considerations:

  • Catalyst system : Pd(PPh₃)₄ or XPhos Pd G3 for efficient coupling.
  • Base selection : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
  • Solvent effects : Dioxane or THF enhances ligand-catalyst interaction .

Q. What strategies resolve contradictions in crystallographic data for brominated heterocycles?

Discrepancies in crystal structure refinement (e.g., disordered solvent molecules) can be addressed by:

  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Using dual solvents : EtOAC/n-hexane mixtures reduce disorder by slowing crystallization .
  • Software tools : SHELX or Olex2 for modeling partial occupancy sites .

Q. How can computational methods predict the biological activity of derivatives of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking against target proteins (e.g., kinases) identifies potential binding modes. For example, pyrazolo-oxazine derivatives show affinity for ATP-binding pockets due to their planar structure .

Q. What experimental designs validate the environmental toxicity of brominated heterocycles?

  • Aquatic toxicity assays : Use Daphnia magna or algae to assess LC₅₀ values.
  • Degradation studies : Monitor hydrolysis under acidic/alkaline conditions via LC-MS.
  • QSAR models : Predict ecotoxicity based on logP and bromine electronegativity .

Q. How can AI-driven automation optimize synthetic routes for this compound?

AI platforms (e.g., COMSOL Multiphysics integration) enable:

  • Reaction prediction : Machine learning models suggest optimal reagents and conditions.
  • Real-time adjustments : Feedback loops adjust temperature/pH during synthesis.
  • High-throughput screening : Robotic systems test 100+ conditions in parallel .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Target identification : Link to kinase inhibition pathways via structural analogy to known inhibitors.
  • SAR studies : Systematically modify substituents (e.g., replace bromine with Cl or CF₃) and assay activity .
  • Pharmacokinetic modeling : Predict ADME properties using software like SwissADME .

Q. What advanced techniques resolve spectral overlaps in NMR analysis?

  • 2D NMR : HSQC and HMBC correlations distinguish overlapping proton signals.
  • Dynamic NMR : Variable-temperature studies resolve conformational exchange broadening .

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